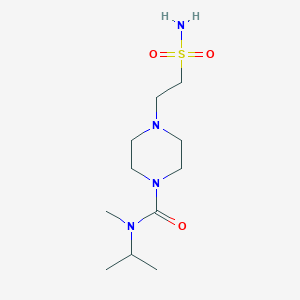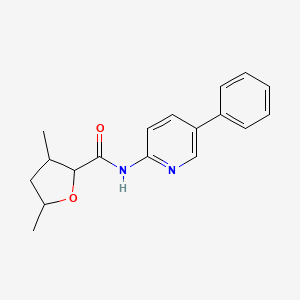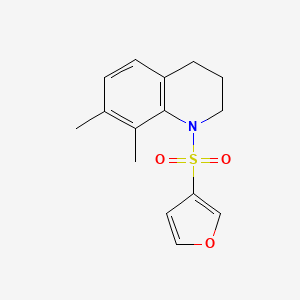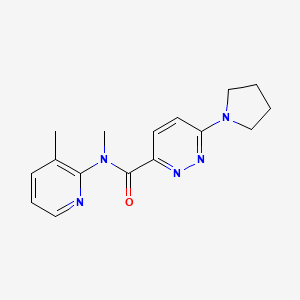![molecular formula C15H19N3OS B7124136 N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline](/img/structure/B7124136.png)
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline is a complex organic compound that features a thiadiazole ring and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the thiadiazole ring. The oxane ring can be introduced through a nucleophilic substitution reaction involving an appropriate oxane derivative and aniline.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline: can be compared to other thiadiazole and oxane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of the thiadiazole and oxane rings, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-(oxan-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11-17-18-15(20-11)10-16-14-4-2-3-13(9-14)12-5-7-19-8-6-12/h2-4,9,12,16H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNYRDIAENNWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNC2=CC=CC(=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-Cyclopropylpyrimidine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B7124059.png)
![2-Cyclopropyl-2-hydroxy-1-[3-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B7124073.png)

![5-[[Methyl(1-morpholin-4-ylpropan-2-yl)amino]methyl]thiophene-3-carboxamide](/img/structure/B7124091.png)
![3-(4-Ethylcyclohexyl)-1-methyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]urea](/img/structure/B7124097.png)

![(3,5-Dimethyl-1,2-thiazol-4-yl)-(3-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7124114.png)
![4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7124127.png)

![(4-chloro-1H-pyrrol-2-yl)-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]methanone](/img/structure/B7124132.png)
![N-[2-(3-hydroxyphenyl)ethyl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7124140.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(3-methylcyclohexyl)urea](/img/structure/B7124144.png)

![5-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B7124160.png)
